In-Depth Technical Guide: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride (CAS 49783-84-8)
In-Depth Technical Guide: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride (CAS 49783-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride, with the CAS number 49783-84-8, is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in a multitude of biologically active compounds. This reactive acyl chloride serves as a crucial intermediate for the introduction of the 1,5-dimethylpyrazole-3-carboxamide moiety into target molecules, a functional group often associated with desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for the research and development community.
Chemical and Physical Properties
While detailed experimental data for 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is not extensively published in readily available literature, the properties of its precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, are well-documented and provide valuable context. The carbonyl chloride is expected to be a reactive solid or high-boiling liquid, sensitive to moisture due to the presence of the acyl chloride group.
Table 1: Physicochemical Properties of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride and its Precursor
| Property | 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 49783-84-8 | 5744-59-2 |
| Molecular Formula | C₆H₇ClN₂O | C₆H₈N₂O₂ |
| Molecular Weight | 158.59 g/mol | 140.14 g/mol |
| IUPAC Name | 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| Melting Point | 73 °C | 170-176 °C |
| Boiling Point | Not available | 302.4 °C at 760 mmHg (Predicted) |
| Appearance | Off-white solid (Expected) | White solid |
| Solubility | Reacts with water; Soluble in aprotic organic solvents (e.g., THF, DCM) | Not specified |
| SMILES | CN1N=C(C=C1C)C(Cl)=O | CC1=CC(=NN1C)C(=O)O |
| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N | PXRXGHUTKHXUGF-UHFFFAOYSA-N |
Synthesis
The primary and most common method for the preparation of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This is a standard and efficient method for the synthesis of acyl chlorides from carboxylic acids.
Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
This protocol is based on general procedures for the conversion of pyrazole carboxylic acids to their acid chlorides.
Reaction Scheme:
Caption: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM) as solvent (optional)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous toluene or DCM can be used as a solvent if the starting material has low solubility in thionyl chloride.
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C, or the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the residue is corrosive and moisture-sensitive.
-
The resulting crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride can be used directly in the next step or purified by vacuum distillation or recrystallization from a non-polar, anhydrous solvent if it is a solid.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂), which should be neutralized in a suitable trap (e.g., a sodium hydroxide solution).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reactivity and Applications in Drug Development
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a versatile intermediate due to the high reactivity of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.
Synthesis of Pyrazole Carboxamides
The most prominent application of this compound is in the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides. These moieties are present in numerous compounds investigated for their therapeutic potential across various disease areas.
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of pyrazole amides.
Role in Bioactive Molecules
The pyrazole ring is a well-established pharmacophore. The introduction of the 1,5-dimethyl-1H-pyrazole-3-carboxamide group can influence a molecule's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. While specific signaling pathways are not directly modulated by the carbonyl chloride itself, the final amide products often target a range of biological entities.
Logical Relationship of Compound Synthesis to Biological Activity:
Caption: From intermediate to potential therapeutic agent.
Safety and Handling
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
Data is based on general classifications for acyl chlorides and may vary for this specific compound.
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Keep away from moisture and water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a valuable and reactive intermediate for the synthesis of a wide array of pyrazole-containing compounds, particularly N-substituted carboxamides. Its utility in medicinal chemistry is well-established, providing a reliable scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in a research and development setting.
